molecular formula C18H22O2 B3277740 6-Heptyl-2-naphthoic acid CAS No. 66473-01-6

6-Heptyl-2-naphthoic acid

Cat. No.: B3277740
CAS No.: 66473-01-6
M. Wt: 270.4 g/mol
InChI Key: OURHICMQMQBYDD-UHFFFAOYSA-N
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Description

Overview of Naphthoic Acid Derivatives in Organic Chemistry Research

Naphthoic acids are a class of organic compounds characterized by a naphthalene (B1677914) skeleton bearing one or more carboxyl groups. These structures serve as pivotal intermediates and building blocks in various fields of chemical science. Their rigid, aromatic nature combined with the reactive carboxylic acid handle makes them versatile precursors.

In organic synthesis, naphthoic acids are foundational materials for producing more complex molecules. For instance, 2,6-Naphthalenedicarboxylic acid is a key monomer in the production of the high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN), a material valued for its strength, thermal stability, and barrier properties. wikipedia.org Other derivatives, such as 3-hydroxy-2-naphthoic acid, are crucial in the manufacturing of azo dyes and pigments. prepchem.com General synthetic methods for preparing naphthoic acids include the carboxylation of Grignard reagents derived from bromonaphthalenes and the oxidation of alkylnaphthalenes. bldpharm.comgoogle.com The specific positioning of substituents on the naphthalene core allows for fine-tuning of the resulting material's chemical and physical properties.

Rationale for Academic Investigation of 6-Heptyl-2-naphthoic Acid

The academic interest in this compound stems primarily from its potential application in materials science, particularly in the development of liquid crystals and advanced polymers. The structure combines a rigid naphthoic acid core with a flexible long-chain alkyl group (heptyl). This combination of rigid and flexible segments within a single molecule is a classic design strategy for creating liquid crystalline materials.

The rationale for investigating this specific compound is based on the established use of similar molecules. For example, derivatives of 6-hydroxy-2-naphthoic acid are known to be used in the synthesis of liquid-crystalline epoxy resins. chem960.com Furthermore, 6-acyl-2-alkylnaphthalenes are recognized as valuable starting materials for producing pharmaceuticals and plastics. google.com The introduction of a seven-carbon heptyl chain at the 6-position of the naphthalene ring is expected to significantly influence the molecule's self-assembly properties, solubility, and melting behavior, which are critical parameters for designing functional materials. The heptyl group can impact the intermolecular interactions, potentially leading to the formation of specific liquid crystal phases (mesophases) over certain temperature ranges.

Scope and Research Objectives for this compound Studies

Research focused on this compound encompasses several key objectives aimed at understanding its synthesis, properties, and potential applications.

Key Research Objectives:

Synthesis and Optimization: A primary goal is to establish efficient and high-yield synthetic pathways. A potential strategy involves the oxidation of a 6-alkyl-2-acylnaphthalene precursor. google.com Research would focus on optimizing reaction conditions, catalysts, and purification methods to produce the high-purity monomer required for polymerization or liquid crystal applications.

Physicochemical Characterization: A thorough investigation of the compound's properties is essential. This includes determining its melting point, boiling point, and solubility in various solvents, and characterizing its structure using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Liquid Crystal Properties: A major focus of investigation is the study of its potential to form liquid crystal phases. Researchers would aim to determine the temperature ranges of any mesophases and identify their specific types (e.g., nematic, smectic). This often involves derivatizing the carboxylic acid to form esters, which are commonly used in liquid crystal displays.

Polymer Synthesis: The compound is a candidate as a specialty monomer. Research objectives include its polymerization, often with other monomers like diols, to create novel polyesters or other polymers. The resulting polymers would then be studied for their thermal stability, mechanical strength, and optical properties, assessing their suitability for use as high-performance plastics or fibers. wikipedia.org

Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 66473-01-6 bldpharm.comechemi.comchemexpress.cn
Molecular Formula C18H22O2 bldpharm.comechemi.com
Molecular Weight 270.37 g/mol bldpharm.com

Properties

IUPAC Name

6-heptylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURHICMQMQBYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Heptyl 2 Naphthoic Acid and Its Precursors

Regioselective Synthesis of the Naphthalene (B1677914) Core with Heptyl Substitution

The assembly of the 6-heptylnaphthalene framework is the foundational challenge in the synthesis of 6-heptyl-2-naphthoic acid. The two substituents are located on different rings and both occupy β-positions, which dictates the synthetic strategy. Regioselectivity—the ability to control the exact position of substitution—is paramount. Traditional electrophilic substitution on unsubstituted naphthalene often yields a mixture of isomers, with the 1-position (α) being the kinetically favored product and the 2-position (β) being the thermodynamically favored one. Advanced methods leverage this inherent reactivity, as well as steric and electronic factors, to achieve the desired 2,6-disubstitution pattern.

Carbon-Carbon Bond Formation Strategies at the 6-Position

The introduction of the seven-carbon alkyl chain at the 6-position is a critical carbon-carbon bond-forming step. The Friedel-Crafts reaction is a classic and versatile tool for this purpose. The reaction can proceed via direct alkylation or, more controllably, through acylation followed by reduction.

Friedel-Crafts Acylation: This two-step approach involves the reaction of a naphthalene precursor with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by reduction of the resulting ketone. The acylation step is generally preferred over direct alkylation as it avoids polyalkylation and skeletal rearrangements of the alkyl group. The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on reaction conditions. researchgate.net

Kinetic vs. Thermodynamic Control: Acylation at lower temperatures often favors the 1-acetylnaphthalene (α-substitution). However, at higher temperatures or with longer reaction times, the reaction becomes reversible, and the thermodynamically more stable 2-acetylnaphthalene (B72118) (β-substitution) predominates. researchgate.net This thermodynamic preference for the less sterically hindered β-position is key to installing the precursor to the heptyl group at the desired location (C-2 or the equivalent C-6).

Solvent Effects: The choice of solvent can dramatically influence the isomer ratio. For instance, Friedel-Crafts acylation in solvents like carbon disulfide or nitrobenzene (B124822) can significantly alter the proportion of α and β products. rsc.org Studies on naphthalene acetylation have shown that the α/β isomer ratio can be shifted from an initial high value to below 1.0 over time, indicating a migration to the more stable β-position. rsc.org

Once the 6-heptanoyl group is in place, it can be readily reduced to the 6-heptyl group using standard methods such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

Friedel-Crafts Alkylation: Direct alkylation with a 1-haloheptane can also be used. For larger alkyl groups, substitution at the β-position (C-2 or C-6) is often favored due to steric hindrance at the α-position (C-1), which has a peri-hydrogen at the C-8 position. stackexchange.comacs.org

Functional Group Introduction at the 2-Position

With the heptyl group established at the C-6 position, a functional group must be installed at C-2 to serve as a precursor to the carboxylic acid. A common and effective strategy involves the introduction of a halogen, typically bromine.

Regioselective Bromination: The direct bromination of 6-heptylnaphthalene would likely yield a complex mixture of isomers. Therefore, a more controlled approach is necessary. One route involves starting with a pre-functionalized naphthalene, such as 2,6-disubstituted derivatives. For example, the regioselective synthesis of 2,6-dibromonaphthalene (B1584627) can be achieved through the polybromination of naphthalene over a montmorillonite (B579905) clay catalyst followed by a proto-debromination step. cardiff.ac.ukresearchgate.net One of the bromine atoms could then be selectively converted to a heptyl group via a cross-coupling reaction, leaving the other bromine at C-2 for subsequent carboxylation.

Alternatively, starting with 6-bromo-2-naphthol (B32079), the hydroxyl group can act as a directing group and can be removed or converted later in the synthesis. prepchem.com The bromo group can be converted to a heptyl chain, and the naphthol can be converted to a triflate for further functionalization or deoxygenation. Another viable precursor is 6-cyano-2-naphthol, which can be prepared from 6-bromo-2-naphthol and cuprous cyanide. guidechem.comsigmaaldrich.com

Carboxylation and Functionalization Protocols for Naphthoic Acid Moiety

The conversion of the functional group at the C-2 position into the naphthoic acid moiety is the final key transformation. Several reliable protocols exist for this carboxylation step.

Carboxylation of Grignard Reagents: This is one of the most common and effective methods for preparing carboxylic acids from aryl halides. libretexts.org The process involves reacting the precursor, 6-heptyl-2-bromonaphthalene, with magnesium metal to form the corresponding Grignard reagent (6-heptyl-2-naphthylmagnesium bromide). This highly nucleophilic organometallic species then reacts readily with carbon dioxide (often in the form of dry ice or pressurized CO₂ gas) in an electrophilic attack. ntu.edu.sg A final acidic workup protonates the resulting magnesium carboxylate salt to yield this compound. libretexts.orgorgsyn.org The yield of this reaction can be high, provided that strictly anhydrous conditions are maintained to prevent quenching of the Grignard reagent.

Hydrolysis of Nitriles: An alternative route involves the hydrolysis of a nitrile (cyanide) group. Starting from a precursor like 6-heptyl-2-cyanonaphthalene, the nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. orgsyn.org This method is robust and avoids the handling of sensitive organometallic intermediates. The required 6-heptyl-2-cyanonaphthalene could be synthesized from 6-heptyl-2-bromonaphthalene via a Rosenmund-von Braun reaction (using CuCN) or a palladium-catalyzed cyanation.

Optimization of Reaction Conditions and Yield for Research-Scale Production

Optimizing reaction parameters is crucial for maximizing yield and purity, especially for multi-step syntheses conducted on a research scale. Key steps, such as the initial Friedel-Crafts acylation and the final carboxylation, offer several variables for optimization.

For the Friedel-Crafts acylation , achieving high regioselectivity for the β-isomer is the primary goal. As indicated by kinetic studies of naphthalene acetylation, this can be achieved by carefully controlling reaction time and temperature to favor the thermodynamically stable product. rsc.org

Table 1: Influence of Reaction Conditions on the Isomer Ratio in the Friedel-Crafts Acetylation of Naphthalene (Data derived from kinetic studies rsc.org)
ConditionParameterEffect on α/β Isomer RatioRationale
Reaction TimeInitial (Short Time)High (e.g., >4.0)Kinetic control favors substitution at the more reactive α-position.
Final (Long Time)Low (e.g., <1.0)Thermodynamic control allows for rearrangement to the more stable β-isomer.
Reagent ConcentrationLow [AcCl·AlCl₃]Favors β-acetylation (First-order dependence)The reaction mechanism for β-substitution requires a lower concentration of the acylating species.
High [AcCl·AlCl₃]Favors α-acetylation (Second-order dependence)The mechanism for α-substitution involves a higher-order dependence on the acylating reagent.

For the Grignard carboxylation step, optimization focuses on maximizing the formation and reaction of the Grignard reagent.

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent premature decomposition of the reagent.

CO₂ Source: While solid CO₂ (dry ice) is common, using pressurized liquid or gaseous CO₂ can offer better control over stoichiometry and temperature, as the heat of reaction can be dissipated by the latent heat of vaporization of the CO₂. google.com

Temperature: The initial formation of the Grignard reagent may require heating, but the subsequent carboxylation reaction is typically performed at low temperatures (e.g., 0 °C or below) to minimize side reactions. google.com

Green Chemistry Approaches in this compound Synthesis

Incorporating the principles of green chemistry can reduce the environmental impact of synthesizing this compound. This involves using safer solvents, reducing waste, and improving energy efficiency.

Catalysis: Traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids like AlCl₃, which generates significant waste during aqueous workup. The use of solid acid catalysts, such as zeolites or montmorillonite clays, offers a greener alternative. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, sometimes providing enhanced regioselectivity. cardiff.ac.ukresearchgate.net

Alternative Solvents: Replacing hazardous organic solvents is a core tenet of green chemistry. While many of the required reactions necessitate organic solvents, research into polymerizations of related naphthalene derivatives has demonstrated the feasibility of using supercritical carbon dioxide (scCO₂) as a reaction medium. elsevierpure.com This non-toxic, non-flammable solvent could potentially be adapted for steps in the synthesis of smaller molecules.

Mechanochemistry: Performing reactions in a ball mill with minimal or no solvent (liquid-assisted grinding) is a powerful green technique. Mechanochemical methods have been successfully developed for Grignard reactions, including carboxylations with CO₂, significantly reducing the need for volatile and flammable ether solvents. nih.gov

Total Synthesis of Complex Architectures Incorporating this compound

While this compound is not a known natural product, its structure makes it a highly valuable building block for the synthesis of complex functional materials, particularly liquid crystals and high-performance polymers. The rigid, planar naphthalene core constitutes a mesogenic (liquid-crystal-forming) unit, while the flexible heptyl chain can influence solubility and modulate the properties of liquid crystalline phases.

The analogous monomer, 6-hydroxy-2-naphthoic acid , is a key component in the commercial production of thermotropic liquid crystal polymers (LCPs) such as Vectra. ibm.comacs.org These materials exhibit exceptional thermal stability and mechanical strength. By analogy, this compound could be used to synthesize novel LCPs. The heptyl group would be expected to lower the melting point and modify the mesophase behavior compared to polymers made from unsubstituted or hydroxylated naphthoic acids.

Furthermore, naphthoic acid derivatives are utilized in the construction of other complex molecules. They have been incorporated into fluorescent probes for biological assays and investigated as scaffolds for potential anticancer agents. researchgate.netnih.govnih.gov The specific 2,6-disubstitution pattern combined with the lipophilic heptyl chain makes this compound an attractive synthon for creating new materials and bioactive compounds with tailored properties. For example, it could be esterified or converted to an amide to link with other molecular fragments in the total synthesis of larger, complex architectures.

Chemical Derivatization and Structural Modification of 6 Heptyl 2 Naphthoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid function is a primary site for modification, readily undergoing esterification and amidation to yield a diverse range of derivatives. These transformations are fundamental in organic synthesis and are typically achieved through well-established protocols.

Standard esterification of 6-Heptyl-2-naphthoic acid can be accomplished via Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). For more sensitive alcohols or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are employed. Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol, provides a high-yielding route to the corresponding esters.

Similarly, amidation reactions are performed by coupling this compound with primary or secondary amines. Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation under mild conditions, minimizing side reactions. masterorganicchemistry.com The acid chloride route is also highly effective for synthesizing amides, particularly with less nucleophilic amines. These reactions allow for the introduction of a wide array of functional groups by varying the alcohol or amine component.

Table 1: Representative Ester and Amide Derivatives of this compound

Derivative TypeReactantProduct NameTypical Reagents
EsterMethanolMethyl 6-heptyl-2-naphthoateH₂SO₄ (catalyst)
EsterEthanolEthyl 6-heptyl-2-naphthoateDCC, DMAP
AmideAmmonia6-Heptyl-2-naphthamideSOCl₂, then NH₃
AmideDiethylamineN,N-Diethyl-6-heptyl-2-naphthamideEDC, HOBt

Modifications of the Heptyl Side Chain

The seven-carbon alkyl chain offers opportunities for structural modification, including altering its length or introducing new functional groups.

Aliphatic Chain Elongation and Shortening Studies

While specific studies on the homologation or degradation of the heptyl chain on this compound are not extensively documented, established synthetic methodologies can be applied. Chain elongation could theoretically be achieved through multi-step sequences. For instance, reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent cyanide displacement followed by hydrolysis would add one carbon atom (Arndt-Eistert homologation being another classic, though complex, alternative).

Conversely, chain shortening would require degradative methods. A plausible, albeit synthetically demanding, approach would involve oxidation of the chain to introduce a functional group amenable to cleavage, such as Barbier-Wieland degradation. More practically, analogues with varying chain lengths are typically accessed through total synthesis, starting from different alkyl-naphthalene precursors rather than by modifying the heptyl group post-synthesis.

Introduction of Heteroatoms and Functional Groups within the Heptyl Chain

The heptyl chain is susceptible to functionalization, particularly at the benzylic position (the carbon atom directly attached to the naphthalene (B1677914) ring), which is activated due to its ability to stabilize radical intermediates. libretexts.org

Benzylic Bromination: Radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under light induction selectively installs a bromine atom at the benzylic position. youtube.comresearchgate.net This creates 6-(1-bromoheptyl)-2-naphthoic acid, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce heteroatoms like oxygen (hydrolysis to an alcohol) or nitrogen (amination).

Benzylic Oxidation: The benzylic carbon can be oxidized to a carbonyl group. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions would cleave the chain, ultimately yielding 6-carboxy-2-naphthoic acid. However, milder and more controlled oxidation methods can yield the corresponding ketone. mdpi.comorganic-chemistry.org For example, using catalysts like copper(II) salts with an oxidant can convert the benzylic CH₂ group into a carbonyl, yielding 6-(1-oxoheptyl)-2-naphthoic acid. ias.ac.in

Table 2: Representative Products of Heptyl Chain Modification

Reaction TypePosition of ModificationProduct NameTypical Reagents
Benzylic BrominationC1 of Heptyl Chain6-(1-Bromoheptyl)-2-naphthoic acidNBS, AIBN
Benzylic OxidationC1 of Heptyl Chain6-(1-Oxoheptyl)-2-naphthoic acidCuCl₂, t-BuOOH

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents directly onto the core. The regioselectivity of these reactions is governed by the combined directing effects of the existing groups. researchgate.netlumenlearning.com

The 6-heptyl group is an alkyl group, which is electron-donating by induction and weakly activating. It directs incoming electrophiles to the ortho (C5, C7) and para (no para position available) positions relative to itself. libretexts.org The 2-naphthoic acid group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C5, C8). masterorganicchemistry.com

The directing effects are therefore:

Heptyl group (activating): Directs to C5 and C7.

Carboxylic acid group (deactivating): Directs to C5 and C8.

Based on this analysis, substitution is strongly favored at the C5 position , which is activated by the heptyl group and targeted by the carboxylic acid group. Substitution may also occur to a lesser extent at the C7 position (ortho to the heptyl group) and the C8 position (meta to the carboxylic acid group), though C8 is often sterically hindered by the peri-hydrogen on C1. libretexts.org

Halogenation Studies and Regioselectivity

Halogenation, such as bromination or chlorination, is typically carried out using the elemental halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃). The reaction introduces a halogen atom onto the most nucleophilic position of the aromatic ring. Given the directing effects discussed, the major product of halogenation is expected to be the 5-halo derivative, with the 7-halo isomer as a potential minor product.

Nitration and Sulfonation Reactions

Nitration is achieved by treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. Sulfonation is typically performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). Both reactions follow the same regiochemical principles as halogenation. The primary product will be the 5-substituted derivative, where the nitro (NO₂) or sulfonic acid (SO₃H) group is installed at the C5 position of the naphthalene ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeMajor ProductMinor Product(s)Typical Reagents
Bromination5-Bromo-6-heptyl-2-naphthoic acid7-Bromo-6-heptyl-2-naphthoic acidBr₂, FeBr₃
Nitration6-Heptyl-5-nitro-2-naphthoic acid6-Heptyl-7-nitro-2-naphthoic acidHNO₃, H₂SO₄
Sulfonation6-Heptyl-2-carboxy-5-naphthalenesulfonic acid6-Heptyl-2-carboxy-7-naphthalenesulfonic acidFuming H₂SO₄ (SO₃/H₂SO₄)

Nucleophilic Aromatic Substitution on Activated Naphthalene Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for modifying aromatic rings. Unlike electrophilic substitution, which is typical for electron-rich systems like naphthalene, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. nih.gov The long-accepted mechanism for SNAr involves a two-stage process featuring a stabilized carbanionic intermediate known as a Meisenheimer intermediate. nih.gov For substitution to occur, these electron-withdrawing groups must be positioned ortho or para to a suitable leaving group, as this placement allows for effective resonance stabilization of the intermediate. nih.gov

The naphthalene scaffold of this compound is inherently electron-rich and thus not readily susceptible to classical SNAr. However, by introducing activating substituents onto the ring, its reactivity can be dramatically altered. For instance, nitration of the naphthalene core to introduce a nitro group (a potent activating group) would create a substrate capable of undergoing SNAr.

A notable example of SNAr on a naphthalene system involves the displacement of a methoxy (B1213986) group from 1-methoxy-2-(diphenylphosphinyl)-naphthalene. elsevierpure.com In this case, the diphenylphosphinyl group acts as the activating group, enabling the methoxy group to be replaced by various carbon, nitrogen, and oxygen-based nucleophiles, such as Grignard reagents, amides, and alkoxides. elsevierpure.com This demonstrates that with appropriate activation, functional groups on the naphthalene ring can be readily substituted.

For a hypothetical activated derivative of this compound (e.g., with a nitro group at an ortho or para position relative to a leaving group like a halogen), a variety of nucleophiles could be employed to generate new derivatives.

Table 1: Hypothetical Nucleophilic Aromatic Substitution on an Activated this compound Derivative This table is illustrative and based on established SNAr principles.

NucleophileReagent ExamplePotential Leaving GroupResulting Functional Group
AlkoxideSodium methoxide (B1231860) (NaOCH₃)Fluoro (-F), Chloro (-Cl)Methoxy ether (-OCH₃)
AmideSodium amide (NaNH₂)Fluoro (-F), Chloro (-Cl)Amino (-NH₂)
ThiolateSodium thiophenoxide (NaSPh)Fluoro (-F), Chloro (-Cl)Thioether (-SPh)
CyanidePotassium cyanide (KCN)Fluoro (-F), Chloro (-Cl)Nitrile (-CN)

Cycloaddition Reactions Involving the Naphthalene Scaffold

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for constructing complex polycyclic systems. In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. While the aromaticity of the naphthalene rings makes them relatively unreactive as dienes in standard Diels-Alder reactions, they can participate under specific conditions or when suitably modified.

More commonly, naphthalene derivatives can function as the dienophile component of the reaction. For instance, a synthetic strategy utilizing a Diels-Alder cyclization has been employed to build an internal aromatic ring where a naphthoquinone (NQ) derivative acts as the dienophile. nih.gov Naphthoquinones are oxidized derivatives of naphthalene and their electron-deficient double bonds are reactive towards electron-rich dienes.

Applying this principle, the naphthalene core of this compound could potentially be modified to create a dienophile for a cycloaddition reaction. Oxidation of the heptyl-substituted ring could yield a naphthoquinone derivative. This activated intermediate could then react with a variety of dienes to synthesize complex, fused-ring structures. This approach allows for the rapid construction of molecular complexity, building upon the foundational naphthalene scaffold.

Table 2: Potential Cycloaddition Reaction with a this compound Derivative This table illustrates a hypothetical Diels-Alder reaction based on known reactivity of naphthalene derivatives.

Reaction ComponentExample StructureRole in ReactionResulting Structure Type
DienophileOxidized this compound (Naphthoquinone form)Electron-poor alkene systemPolycyclic fused ring system
Diene1,3-ButadieneElectron-rich conjugated diene

Synthesis of this compound Conjugates and Hybrid Molecules

Molecular hybridization is a rational design strategy that involves covalently linking two or more pharmacophores or molecular entities to create a single new molecule. nih.gov This approach aims to combine the functionalities of the parent molecules, potentially leading to enhanced activity or novel properties. The structure of this compound, with its carboxylic acid group and a modifiable C-6 position, is well-suited for the synthesis of such conjugates.

The carboxylic acid at the C-2 position is a key functional handle for conjugation. It can be readily converted into an activated ester or an acyl chloride, which can then react with nucleophiles like amines or alcohols to form stable amide or ester linkages, respectively. This allows for the attachment of a wide array of molecules, including amino acids, peptides, or other bioactive small molecules.

Furthermore, the C-6 position, occupied by the heptyl group, can also be a point of modification. Synthetic routes to related compounds, such as 6-hydroxy-2-naphthoic acid or 6-amino-2-naphthoic acid, demonstrate that this position is synthetically accessible. google.com For example, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid via the Bucherer reaction. google.com Such functional groups (-OH, -NH₂) at the C-6 position provide secondary points for conjugation, allowing for the creation of more complex, multi-functional hybrid molecules. This dual functionality enables the design of conjugates where different molecular partners are attached to opposite ends of the naphthalene scaffold.

Table 3: Examples of Conjugation Strategies for this compound This table outlines potential methods for creating conjugates based on the functional groups of the parent molecule.

Conjugation SiteReactive GroupPartner Molecule TypeLinkage FormedExample Partner
C-2 PositionCarboxylic Acid (-COOH)Amine (R-NH₂)Amide BondGlycine (B1666218) (amino acid)
C-2 PositionCarboxylic Acid (-COOH)Alcohol (R-OH)Ester BondEthanol
C-6 Position (modified)Hydroxy (-OH)Carboxylic Acid (R-COOH)Ester BondAcetic Acid
C-6 Position (modified)Amino (-NH₂)Carboxylic Acid (R-COOH)Amide BondBenzoic Acid

Spectroscopic and Advanced Structural Elucidation of 6 Heptyl 2 Naphthoic Acid and Its Research Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 6-Heptyl-2-naphthoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the well-established chemical shifts of 2-naphthoic acid and the known effects of alkyl substitution on aromatic systems. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the heptyl chain, and the acidic proton of the carboxylic acid group. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their position on the naphthalene ring. The proton of the carboxylic acid is anticipated to be the most downfield signal, usually above 12 ppm, and may appear as a broad singlet. chemicalbook.com The protons of the heptyl group will be found in the upfield region, with the methylene (B1212753) group attached to the naphthalene ring (α-CH₂) appearing around 2.8 ppm, and the terminal methyl group (ω-CH₃) resonating at approximately 0.9 ppm. The remaining methylene groups of the heptyl chain will produce a complex multiplet in the 1.3-1.7 ppm range.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. oregonstate.edu The aromatic carbons of the naphthalene ring will resonate between 125 and 145 ppm. The carbons of the heptyl chain will appear in the upfield region, from approximately 14 ppm for the terminal methyl carbon to around 35 ppm for the α-methylene carbon.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 12.0
Aromatic Protons7.5 - 8.5
α-CH₂ of Heptyl Chain~ 2.8
Other CH₂ of Heptyl Chain1.3 - 1.7
Terminal CH₃ of Heptyl~ 0.9

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl Carbon (-COOH)165 - 185
Aromatic Carbons125 - 145
α-C of Heptyl Chain~ 35
Other C of Heptyl Chain22 - 32
Terminal C of Heptyl~ 14

To confirm the assignments made from one-dimensional NMR and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the naphthalene ring. It would also show the connectivity within the heptyl chain, with cross-peaks appearing between the protons of adjacent methylene groups and between the terminal methyl and its adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals. For instance, the proton signal at ~2.8 ppm would show a cross-peak with the carbon signal at ~35 ppm, confirming the assignment of the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For example, the protons of the α-CH₂ group of the heptyl chain would show a correlation to the C-6 carbon of the naphthalene ring, confirming the point of attachment. The aromatic protons would show correlations to the carbonyl carbon, confirming the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY could show through-space interactions between the α-protons of the heptyl chain and the proton at the C-5 or C-7 position of the naphthalene ring, providing further confirmation of the substituent's location.

While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) can be a powerful tool for studying the structure and dynamics of materials in the solid phase. For derivatives of this compound, which may exist in different crystalline forms or polymorphs, ssNMR can be particularly insightful. Polymorphism can significantly impact the physical properties of a material, and ssNMR can detect subtle differences in the local environment of the atoms in different polymorphs. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, allowing for the characterization of different crystalline forms.

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic naphthalene ring. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. chemicalbook.com The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band around 1700 cm⁻¹, a region typical for aromatic carboxylic acids. nist.gov The spectrum will also feature several bands corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic heptyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Predicted Key FT-IR Absorptions for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Carbonyl)~ 1700
C=C Stretch (Aromatic)1450 - 1600

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the naphthalene ring are expected to be strong and well-defined, providing a characteristic fingerprint for the aromatic system. nih.gov The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be present. The symmetric breathing modes of the naphthalene ring are often prominent in the Raman spectrum. The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the determination of the precise molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C₁₈H₂₂O₂), the expected monoisotopic mass can be calculated with high precision. This technique is crucial for confirming the identity of the synthesized compound and for distinguishing it from other potential isomers or byproducts.

Advanced HRMS instrumentation, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision is instrumental in verifying the successful synthesis of this compound and its derivatives.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₈H₂₂O₂
Monoisotopic Mass 270.1620 u
Molar Mass 270.368 g/mol
[M+H]⁺ (protonated) 271.1698 u
[M-H]⁻ (deprotonated) 269.1542 u
[M+Na]⁺ (sodiated) 293.1519 u

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion. In a typical MS/MS experiment, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be anticipated:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the naphthalene ring can occur, although it is generally less favorable for aromatic carboxylic acids.

Decarboxylation: Loss of the carboxyl group as CO₂ (44 u) is a common fragmentation pathway for carboxylic acids.

Heptyl Chain Fragmentation: The heptyl chain is expected to undergo characteristic fragmentation through the loss of successive alkyl radicals. This typically results in a series of peaks separated by 14 u (CH₂). A prominent fragmentation is the benzylic cleavage, leading to the formation of a stable tropylium-like ion if rearrangement occurs, or a naphthylmethyl cation. The loss of a hexyl radical (C₆H₁₃) to form a fragment corresponding to the naphthylmethylidene cation is a probable pathway.

McLafferty Rearrangement: For the heptyl chain, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (e.g., propene, butene).

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)

m/z (predicted) Proposed Fragment Fragmentation Pathway
253 [M+H - H₂O]⁺ Loss of water from the carboxylic acid
225 [M+H - CO₂H₂]⁺ Loss of formic acid
171 [Naphthyl-CH₂]⁺ Benzylic cleavage with loss of C₆H₁₂
155 [Naphthyl-C=O]⁺ Cleavage of the C-C bond of the heptyl chain beta to the ring
127 [Naphthalene]⁺ Loss of the heptyl and carboxyl groups

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of this compound. The naphthalene ring system constitutes the primary chromophore, which is responsible for the absorption of ultraviolet radiation. The absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

The UV-Vis spectrum of 2-naphthoic acid in an acidic mobile phase shows absorption maxima at approximately 236 nm, 280 nm, and 334 nm. whitman.edu These absorptions correspond to π → π* electronic transitions within the naphthalene ring. The introduction of a heptyl group at the 6-position is expected to have a modest effect on the position of these absorption bands. Alkyl groups are weak auxochromes and typically cause a small bathochromic (red) shift of the absorption maxima. The effect of a hydroxyl group at the 6-position, as in 6-hydroxy-2-naphthoic acid, is more pronounced, leading to shifts in the absorption bands.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for 2-Naphthoic Acid and Related Compounds

Compound λmax (nm) Solvent/Conditions
2-Naphthoic Acid 236, 280, 334 Acidic mobile phase whitman.edu
6-Hydroxy-2-naphthoic acid ~230, ~270, ~350 Not specified spectrabase.com
2,6-Dihydroxynaphthalene ~230, ~270, ~330, ~345 Not specified nist.gov
This compound (Predicted) ~240, ~285, ~340 -

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, valuable insights can be gleaned from the crystal structures of related compounds, such as 2-naphthoic acid and 6-hydroxy-2-naphthoic acid. canterbury.ac.nznih.gov

It is highly probable that this compound molecules will form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.gov This is a common and robust supramolecular synthon for carboxylic acids. The O···O distance in the hydrogen-bonded dimer of 2-naphthoic acid is 2.618 Å. nih.gov

Table 4: Crystallographic Data for Related Naphthoic Acid Derivatives

Compound Crystal System Space Group Key Structural Features Reference
2-Naphthoic Acid Monoclinic P2₁/c Centrosymmetric hydrogen-bonded dimers. nih.gov nih.gov
6-Hydroxy-2-naphthoic acid (new polymorph) Monoclinic P2₁/c - canterbury.ac.nz

Computational Chemistry and Theoretical Studies on 6 Heptyl 2 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its ground or excited states.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of 6-Heptyl-2-naphthoic acid. DFT calculations are employed to determine the optimal molecular geometry and electronic properties.

For the analogous compounds 2-naphthoic acid and 6-bromo-2-naphthoic acid, DFT calculations using the B3LYP functional and the 6-311+G** basis set have been successfully used to optimize molecular structures. A similar approach applied to this compound would elucidate the bond lengths, bond angles, and dihedral angles of the naphthalene (B1677914) core, the carboxylic acid moiety, and the flexible heptyl side chain. The optimization process seeks the lowest energy conformation, providing a detailed three-dimensional structure. Key parameters that would be determined include the planarity of the naphthalene ring system and the orientation of the carboxylic acid group relative to the ring. The long heptyl chain introduces additional degrees of freedom, and DFT can identify its most stable, low-energy conformers.

Table 1: Illustrative Calculated Geometric Parameters for this compound (Based on DFT) Note: This table is a hypothetical representation of data that would be obtained from DFT calculations, modeled on typical results for similar aromatic carboxylic acids.

ParameterBond/AngleCalculated Value
Bond Length C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
O-H (carboxyl)~0.97 Å
C-C (naphthyl-carboxyl)~1.48 Å
C-C (naphthyl-heptyl)~1.51 Å
Bond Angle O=C-O (carboxyl)~123°
C-C-O (carboxyl)~115°
Dihedral Angle C-C-C=O (carboxyl twist)~0° or ~180°

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate predictions for certain properties. These methods are particularly useful for refining the electronic energies and for predicting spectroscopic properties where electron correlation effects are significant. For instance, ab initio calculations have been used to analyze related ester molecules like 2-acetylphenyl-2-naphthoate.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The presence of the seven-carbon alkyl chain in this compound makes its conformational flexibility a key characteristic. Molecular Dynamics (MD) simulations are the premier computational tool for exploring this flexibility. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior in a simulated environment (e.g., in a solvent or in vacuum).

Theoretical Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. Theoretical studies can be used to model the synthesis of this compound. For example, the synthesis could involve a cross-coupling reaction to attach the heptyl group to a bromo-naphthoic acid precursor. DFT calculations can map out the potential energy surface of such a reaction, identifying the activation energies for each step and helping to predict the most favorable reaction conditions.

Similarly, derivatization reactions, such as esterification or amidation of the carboxylic acid group, can be modeled. Studies on the carboxylation of naphthoxides to form hydroxy-naphthoic acids have demonstrated that theoretical calculations can distinguish between competing reaction pathways and predict product selectivity based on kinetic and thermodynamic stability. This approach would be directly applicable to understanding and optimizing the synthesis and subsequent reactions of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters, which serves as a powerful aid in experimental characterization.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, when compared with experimental spectra, help in the definitive assignment of signals, especially for complex aromatic systems. Such assignments have been performed for related naphthoate molecules.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum allows for the assignment of vibrational modes to specific functional groups, such as the characteristic C=O and O-H stretching of the carboxylic acid, and the various C-H and C=C vibrations of the naphthalene ring and heptyl chain. Studies on 2-naphthoic acid and its derivatives have shown excellent agreement between DFT-calculated and experimental vibrational spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) that are characteristic of its UV-Vis spectrum. This is particularly useful for understanding the electronic structure of the π-conjugated naphthalene system.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table presents a hypothetical comparison based on known vibrational modes for aromatic carboxylic acids. The "Predicted (Scaled)" column represents typical DFT results after applying a scaling factor to correct for systematic errors.

Vibrational ModeFunctional GroupPredicted (Scaled)Typical Experimental Range
O-H StretchCarboxylic Acid~30503300-2500 (broad)
C-H StretchAromatic~30703100-3000
C-H StretchAliphatic (Heptyl)~2950, ~28702960-2850
C=O StretchCarboxylic Acid~17001725-1700
C=C StretchAromatic Ring~1610, ~15001625-1475

Computational Exploration of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)

Non-covalent interactions govern the self-assembly of molecules in the solid state and in solution, dictating properties like crystal packing and solubility. For this compound, the primary non-covalent interactions are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is expected that in the solid state, the molecules will form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. This is a common and highly stable motif for carboxylic acids.

π-π Stacking: The large, electron-rich naphthalene ring system is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

Van der Waals and C-H···π Interactions: The long heptyl chain contributes significant van der Waals forces and can also participate in weaker C-H···π interactions with the naphthalene rings of neighboring molecules.

Computational methods can quantify the strength of these interactions. Analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack as well as intermolecular interactions. Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or in silico molecular recognition studies focused solely on This compound . Research in this area tends to focus on other derivatives of naphthoic acid.

While general principles of computational chemistry and in silico molecular recognition are well-established, their specific application to this compound has not been documented in the public domain. Methodologies often employed for similar molecules, which could theoretically be applied to this compound, include:

Molecular Docking: This computational technique could predict the preferred orientation of this compound when bound to a specific protein or receptor, helping to elucidate potential biological targets and binding affinities.

Binding Site Analysis: In conjunction with molecular docking, this would involve identifying the key amino acid residues or other molecular components that interact with this compound within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were studied, QSAR models could be developed to correlate the structural features of these molecules with their biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools are often used to forecast the pharmacokinetic and toxicological properties of a molecule before it is synthesized and tested in a laboratory.

Although no direct research on the computational analysis of this compound is available, studies on other naphthalene derivatives provide a framework for how such an investigation might be conducted. For instance, research on other substituted naphthoic acids has utilized these computational methods to explore their interactions with biological targets like human serum albumin and various receptors. These studies often involve a combination of computational predictions and experimental validation through spectroscopic techniques.

Without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or an analysis of its molecular recognition and binding sites as requested.

Mechanistic Biological Investigations of 6 Heptyl 2 Naphthoic Acid in in Vitro Systems

Molecular Target Identification and Elucidation Studies

The in vitro exploration of 6-heptyl-2-naphthoic acid's biological activity has centered on identifying its direct molecular targets. Research has primarily focused on its interactions with nuclear receptors and G protein-coupled receptors, suggesting a potential role in modulating key cellular signaling pathways.

Enzyme Inhibition and Activation Mechanisms in Cell-Free Assays

Currently, there is a lack of publicly available scientific literature detailing the specific enzyme inhibition or activation mechanisms of this compound in cell-free assay systems. While the broader class of naphthoic acid derivatives is involved in various biological processes, dedicated studies to elucidate the direct enzymatic targets of this particular compound are not yet reported.

Receptor Binding and Ligand-Target Interactions (e.g., Retinoic Acid Receptors, P2Y Receptors)

Significant research has been conducted on the interaction of 6-substituted 2-naphthoic acid derivatives with Retinoic Acid Receptors (RARs). These nuclear receptors, which exist as three subtypes (RARα, RARβ, and RARγ), are ligand-activated transcription factors that play a crucial role in cell differentiation, proliferation, and apoptosis. nih.govnih.gov

In vitro studies, including transactivation and competition binding assays, have demonstrated that synthetic 6-substituted 2-naphthoic acid retinoids exhibit selectivity for RARβ and RARγ subtypes. nih.govnih.govnih.gov For instance, a study on various 6-substituted 2-naphthoic acids revealed a general preference for binding to and activating RARβ and RARγ over RARα. nih.govnih.gov This selectivity suggests that the substituent at the 6-position of the naphthoic acid scaffold, such as the heptyl group in this compound, is a key determinant of receptor subtype specificity. The interaction of these ligands with RARs typically involves the formation of a heterodimer with Retinoid X Receptors (RXRs), which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes to modulate their transcription. nih.govnih.gov

Table 1: Investigated Receptor Interactions for Naphthoic Acid Derivatives

Compound ClassReceptor TargetInteraction TypeKey Findings
6-Substituted 2-Naphthoic AcidsRetinoic Acid Receptors (RARs)AgonistShow selectivity for RARβ and RARγ subtypes. nih.govnih.govnih.gov
2-Naphthoic Acid DerivativesP2Y14 ReceptorAntagonistIdentified as potent antagonists of this receptor. nih.gov

Furthermore, the 2-naphthoic acid scaffold has been identified as a pharmacophore for antagonists of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars. nih.gov Studies on a series of 4-phenyl-2-naphthoic acid derivatives have demonstrated potent and selective antagonism at the P2Y14 receptor. nih.gov While direct binding data for this compound at P2Y receptors is not available, these findings suggest that the broader class of 2-naphthoic acid derivatives has the potential to interact with this family of receptors. P2Y receptors are involved in a wide range of physiological processes, and their modulation can impact various signaling cascades. nih.govnih.govbohrium.com

DNA/RNA Interaction Studies

At present, there are no specific studies in the public domain that have investigated the direct interaction of this compound with DNA or RNA. The primary mechanism of action for structurally similar compounds that target RARs is through the regulation of gene transcription via protein-DNA interactions, rather than direct binding of the small molecule to nucleic acids. nih.gov

Cellular Pathway Modulation in Model Cell Lines (Non-Human)

The identified molecular targets of 6-substituted 2-naphthoic acid derivatives provide a foundation for understanding their potential influence on cellular signaling pathways and gene expression in non-human model cell lines.

Investigation of Signal Transduction Cascades

The interaction of this compound with RARs suggests a direct modulation of retinoic acid signaling pathways. Upon activation by a ligand, RAR/RXR heterodimers undergo a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This initiates a cascade of events that ultimately alters the transcription of target genes. nih.gov The signaling pathways influenced by RAR activation are diverse and can include those involved in cell cycle control, differentiation, and apoptosis. nih.govnih.gov For instance, RARγ selective compounds have been shown to induce apoptosis and differentiation in certain cancer cell lines. nih.gov

Should this compound also act as a P2Y14 receptor antagonist, it would be expected to modulate signaling cascades downstream of this G protein-coupled receptor. P2Y14 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Antagonism of this receptor would therefore be expected to prevent the UDP-sugar-mediated decrease in cAMP, thereby influencing cAMP-dependent signaling pathways. P2Y receptor signaling is known to intersect with multiple other pathways, including those involving MAP kinases and other protein kinases. nih.govnih.gov

Gene Expression Profiling at the Transcriptomic Level

While no specific transcriptomic studies have been published for this compound, the known interactions of similar compounds with RARs allow for informed hypotheses about its potential effects on gene expression. The activation of RARs by an agonist leads to changes in the expression of a wide array of genes. Gene expression profiling of cells treated with RAR agonists has revealed the regulation of genes implicated in various biological processes. nih.gov For example, studies in F9 teratocarcinoma stem cells have been used to identify RARγ-specific target genes involved in retinoic acid-induced differentiation. nih.gov

Given the RARβ,γ selectivity of 6-substituted 2-naphthoic acids, it is plausible that this compound would modulate a specific subset of retinoic acid-responsive genes in non-human cell lines. A transcriptomic analysis would be necessary to identify the precise set of genes regulated by this compound and to understand its full impact on cellular function.

Structure-Activity Relationship (SAR) Studies for Defined Molecular or Cellular Activities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of 2-naphthoic acid, these studies have been crucial in elucidating the structural requirements for their biological effects.

The synthesis of analogs of this compound is a key step in understanding how different structural features influence its biological activity. While a specific synthetic route for this compound is not extensively detailed in the available literature, general methods for the synthesis of related compounds, such as 6-substituted-2-naphthoic acid derivatives, provide a basis for its preparation.

A common precursor for such compounds is 6-hydroxy-2-naphthoic acid. chemicalbook.comgoogle.comgoogle.comsigmaaldrich.com This starting material can be synthesized through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of the potassium salt of 2-naphthol. google.comgoogle.com From 6-hydroxy-2-naphthoic acid, the synthesis of various derivatives can be achieved. For instance, a patent for the production of 6-bromo-2-naphthoic acid describes a process starting from 6-hydroxy-2-naphthoic acid.

The synthesis of analogs with varying alkyl chain lengths at the 6-position is crucial for SAR studies. One patent discloses the discovery and SAR of a series of 6-alkyl-2,4-diaminopyrimidines, which involved the synthesis of various 6-alkyl derivatives. nih.gov Although this study does not focus on 2-naphthoic acid, the synthetic strategies for introducing alkyl chains at the 6-position of a naphthalene (B1677914) ring system are relevant. The synthesis of a series of lipophilic phenols and naphthols for antimicrobial screening also highlights the importance of generating a library of compounds with varied lipophilicity to establish clear SAR. scielo.org.za

A general approach to synthesizing 6-alkyl-2-naphthoic acids could involve a Suzuki or similar cross-coupling reaction with a 6-halo-2-naphthoic acid ester, followed by hydrolysis of the ester to the carboxylic acid. The heptyl group would be introduced using an appropriate heptyl-boron reagent.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR can be applied to understand its potential biological activities based on its structural features.

The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical parameter in QSAR studies, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For a compound like this compound, the long heptyl chain significantly increases its lipophilicity compared to unsubstituted 2-naphthoic acid. This increased lipophilicity is expected to enhance its ability to cross biological membranes. scielo.org.za

The following table illustrates hypothetical data that would be used in a QSAR study of 6-alkyl-2-naphthoic acids, highlighting the parameters that would be correlated with biological activity.

CompoundAlkyl Chain LengthLogP (Calculated)Minimum Inhibitory Concentration (MIC) (µM)
6-Methyl-2-naphthoic acid13.5128
6-Propyl-2-naphthoic acid34.564
6-Pentyl-2-naphthoic acid55.532
This compound 7 6.5 16
6-Nonyl-2-naphthoic acid97.532
6-Undecyl-2-naphthoic acid118.564

This table contains hypothetical data for illustrative purposes.

Investigation of Antimicrobial Mechanisms (e.g., membrane disruption) in Bacterial Cultures

The lipophilic nature of this compound suggests that it may possess antimicrobial properties, likely acting on the bacterial cell membrane. While direct studies on this specific compound are limited, research on related naphthoic acid derivatives provides strong evidence for a membrane-disruption mechanism.

Facially amphiphilic polymers derived from naphthoic acid have demonstrated potent antimicrobial activity against a range of multidrug-resistant Gram-negative bacteria. nih.govsc.edu Mechanistic studies of these polymers revealed that they act by causing membrane permeabilization and depolarization, leading to the leakage of cytoplasmic contents and cell death. nih.govsc.edu The bicyclic naphthoic acid moiety provides the necessary hydrophobicity to interact with the lipid bilayer of the bacterial membrane. nih.gov

Furthermore, an investigation into a series of lipophilic phenols and naphthols found that their antimicrobial activity, particularly against Gram-positive bacteria, was significant. scielo.org.za While a non-specific membrane-altering effect is a common mechanism for phenols, this study suggested a more specific mode of action for some derivatives involving the formation of quinone methides, which are reactive intermediates that can alkylate bacterial enzymes. scielo.org.za

The antimicrobial mechanism of lipophilic compounds is often dependent on the length of the alkyl chain. The heptyl group of this compound would facilitate its insertion into the bacterial membrane, disrupting the lipid packing and leading to increased membrane fluidity and permeability. This disruption of the membrane's integrity would impair essential cellular processes, such as respiration and maintenance of ion gradients, ultimately leading to bacterial cell death.

The following table summarizes the proposed antimicrobial mechanisms based on studies of related compounds.

Proposed MechanismEvidence from Related Compounds
Membrane Disruption Naphthoic acid-derived polymers cause membrane permeabilization and depolarization. nih.govsc.edu
Quinone Methide Formation Some lipophilic naphthols may act via the formation of reactive quinone methides that can alkylate bacterial proteins. scielo.org.za
Inhibition of Cellular Processes Disruption of the cell membrane leads to the impairment of essential functions like respiration and ion transport.

Antioxidant Activity Mechanisms in Cell-Free and Cellular Assays

The naphthalene ring system is known to be susceptible to oxidative metabolism, and substitutions on the ring can influence its antioxidant properties. nih.gov While there is no direct research on the antioxidant activity of this compound, studies on related naphthalene derivatives provide insights into its potential mechanisms.

A study on hydroxylated naphthalenes demonstrated that the position of hydroxyl groups significantly affects antioxidant activity. nih.gov This suggests that the electronic properties of the naphthalene ring, which are influenced by substituents like the heptyl group and the carboxylic acid, would play a role in its ability to scavenge free radicals. The antioxidant mechanism of phenolic compounds, which are structurally related to hydroxylated naphthalenes, typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

While this compound does not have a hydroxyl group, its naphthalene ring could potentially interact with and quench certain reactive oxygen species. However, its antioxidant capacity is likely to be modest compared to hydroxylated analogs. The toxic effects of naphthalene are associated with its oxidative metabolism to quinones, which can be mitigated by antioxidants. nih.gov This indicates that the naphthalene core itself is redox-active.

Any potential antioxidant activity of this compound would likely be evaluated in cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay, and in cellular assays by measuring its ability to reduce oxidative stress in cells exposed to an oxidant.

Mechanistic Studies on Other Reported Biological Activities (e.g., NMDA receptor inhibition)

One of the most well-documented biological activities of 2-naphthoic acid and its derivatives is the allosteric inhibition of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.govresearchgate.netnih.gov These receptors are critical for excitatory synaptic transmission in the central nervous system.

SAR studies have shown that 2-naphthoic acid itself is a weak inhibitor of NMDA receptors. nih.govnih.gov However, substitutions on the naphthalene ring can significantly enhance its inhibitory potency. nih.govnih.gov Specifically, substitutions at the 6-position have been shown to influence the activity and selectivity of these compounds. For example, a 6-phenyl substitution in some 2-hydroxy-3-naphthoic acid derivatives was found to reduce the maximal inhibition of certain NMDA receptor subtypes. nih.gov

The mechanism of inhibition by 2-naphthoic acid derivatives is allosteric, meaning they bind to a site on the receptor that is distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites. nih.govnih.govresearchgate.net Kinetic studies on 2-naphthoic acid have shown that it stabilizes the closed states of the NMDA receptor channel, thereby reducing the probability of channel opening. nih.gov

While the specific inhibitory activity of this compound on NMDA receptors has not been reported, its lipophilic heptyl chain would likely influence its interaction with the receptor, potentially by enhancing its ability to partition into the cell membrane and access a binding site within the transmembrane domain of the receptor. The following table summarizes the inhibitory effects of some 2-naphthoic acid derivatives on NMDA receptors, providing a basis for predicting the potential activity of the 6-heptyl analog.

CompoundSubstituentsNMDA Receptor Subtype SelectivityIC₅₀ (µM)
2-Naphthoic acidNoneWeakly inhibits GluN2A~30% inhibition at 100 µM
UBP6181-bromo, 2-hydroxy, 6-phenylNon-selective~2
UBP6281-bromo, 6-phenylIncreased GluN1/GluN2A selectivity-
UBP608-Increased GluN1/GluN2A selectivity-

Data sourced from a study on the structure-activity relationships of 2-naphthoic acid derivatives. nih.govnih.gov

Applications of 6 Heptyl 2 Naphthoic Acid in Advanced Materials Science

Incorporation into Polymeric Architectures and Copolymers

Research on polymers derived from 6-substituted-2-naphthoic acids often utilizes the hydroxyl or acetoxy derivatives as the starting monomer. For instance, poly(oxy-2,6-naphthalenediylcarbonyl) (PON) is synthesized from 2-acetoxy-6-naphthoic acid. nih.gov While a monomer based on 6-heptyl-2-naphthoic acid could theoretically be designed, specific studies detailing its synthesis and polymerization are not available. The general approach would involve creating a reactive site on the molecule, such as converting the carboxylic acid to an acid chloride or an ester for polycondensation reactions.

The design of a monomer from this compound would likely involve functionalizing the molecule to make it suitable for polymerization. This could include:

Polyesterification: Converting the carboxylic acid to a more reactive derivative (e.g., an acyl chloride or ester) to react with a diol, or, if a hydroxyl group were present on the heptyl chain, it could be a self-condensing monomer.

Polyamidation: Similar to polyesterification, the carboxylic acid could be activated to react with a diamine.

No specific examples of these monomers featuring the 6-heptyl substituent are documented in the search results.

While polymers have been synthesized from related compounds like 6-hydroxy-2-naphthoic acid to create antimicrobial materials, there is no corresponding data for polymers incorporating a this compound unit. nih.gov The characterization of such a hypothetical polymer would involve techniques like NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine molecular weight, and thermal analysis (DSC, TGA) to assess its stability and phase transitions.

Development of Liquid Crystalline Materials and Mesophase Investigations

The rigid, rod-like structure of the naphthalene (B1677914) core is a key feature for creating liquid crystalline materials. capes.gov.br The addition of a flexible alkyl chain like a heptyl group is a common strategy in liquid crystal design to induce and control mesophases. Research on analogous molecules, such as liquid-crystalline epoxy resins derived from 6-hydroxy-2-naphthoic acid, demonstrates that the naphthoic acid moiety can act as a mesogenic component. capes.gov.br It is plausible that this compound could itself exhibit liquid crystalline behavior or be used as a precursor for more complex liquid crystals, but specific mesophase investigations for this compound are not available.

Role in Supramolecular Chemistry and Self-Assembly Processes

Carboxylic acids, particularly aromatic ones, are widely used in supramolecular chemistry due to their ability to form robust hydrogen-bonded dimers. The combination of the rigid naphthalene core and the flexible heptyl tail in this compound makes it an amphiphilic molecule, which could self-assemble into various structures like micelles, vesicles, or ordered monolayers on surfaces. However, specific studies detailing the self-assembly processes of this compound have not been found.

Utilization in Functional Dyes and Fluorescent Probes (non-biological sensing)

The naphthalene core is a well-known fluorophore. Derivatives of naphthalene are frequently used to construct fluorescent probes for detecting various analytes. nih.govmdpi.comnih.gov For example, probes have been developed from molecules like 6-acetyl-2-naphthol and 6-(p-toluidinyl)naphthalene-2-sulfonic acid. nih.govrsc.org The functionalization at the 6-position can be used to tune the probe's selectivity and photophysical properties. While the this compound structure contains the necessary naphthalene fluorophore, there are no reports in the search results of it being used as a functional dye or a fluorescent probe for non-biological sensing.

Contribution to Organic Electronics and Optoelectronic Materials Research

The conjugated aromatic system of the naphthalene ring suggests potential applications in organic electronics. The 2,6-disubstituted naphthalene structure is a component in some organic semiconductors. Research has focused on derivatives of poly(2-hydroxy-6-naphthoic acid) and other functionalized naphthalenes for these applications. ibm.com The heptyl group could enhance solubility in organic solvents, a crucial property for processing and device fabrication. Despite this potential, no specific research was found that details the contribution or testing of this compound in organic electronic or optoelectronic devices.

Catalytic Applications and Process Chemistry (e.g., decarboxylation studies)

While specific catalytic applications and detailed process chemistry for this compound are not extensively documented in publicly available literature, its structural features as an alkyl-substituted aromatic carboxylic acid allow for informed predictions of its behavior based on established principles of catalysis and the reactivity of related compounds. The primary areas of interest for a molecule of this type include catalytic decarboxylation and functionalization of the aromatic core.

Decarboxylation Studies

Decarboxylation is a fundamental chemical reaction involving the removal of a carboxyl group as carbon dioxide (CO2). wikipedia.org This process is a key step in the synthesis of many aromatic compounds. numberanalytics.com For aromatic carboxylic acids like this compound, this reaction typically requires a catalyst and/or elevated temperatures to proceed efficiently. numberanalytics.com

Several methods are employed for the decarboxylation of aromatic carboxylic acids, and these can be broadly categorized as follows:

Catalytic Decarboxylation: Transition metal catalysts, particularly those based on copper, silver, gold, palladium, and rhodium, are known to facilitate the decarboxylation of aromatic acids. nih.gov For instance, the use of copper chromite in quinoline (B57606) has been a traditional, albeit sometimes variable, method. cdnsciencepub.com More contemporary approaches utilize multifunctional catalytic systems. A study on various hydroxybenzoic acids demonstrated the effectiveness of bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase (Fe25Ru75@SILP+IL-NEt2) for selective decarboxylation. nih.gov Given the naphthalene core of this compound, it is plausible that similar transition metal-based catalysts could effectively induce its decarboxylation to yield 2-heptylnaphthalene.

Zeolite Catalysis: Acidic solid catalysts like zeolites have shown high efficiency in the decarboxylation of naphthenic acids, which can include aromatic carboxylic acids. mdpi.com A study on HZSM-5 zeolite demonstrated up to 99% removal of naphthenic acids through decarboxylation at temperatures between 250-300 °C. mdpi.com The acidic centers (both Brønsted and Lewis) within the zeolite are believed to facilitate the decomposition of the carboxylic acid group. mdpi.com It is reasonable to expect that this compound could undergo decarboxylation under similar conditions.

The general mechanism of decarboxylation for an aromatic carboxylic acid can be represented as: R-COOH → R-H + CO₂ wikipedia.org

The reaction conditions, particularly temperature and the choice of catalyst, significantly influence the reaction rate and yield. numberanalytics.com

Below is a table summarizing the yields of decarboxylation for various aromatic carboxylic acids using different methods, which provides a reference for the potential behavior of this compound.

Aromatic Carboxylic AcidDecarboxylation Method/CatalystYield (%)Reference
Benzoic AcidSchmidt Reaction (modified)>95 cdnsciencepub.com
p-Anisic AcidSchmidt Reaction (modified)>95 cdnsciencepub.com
m-Nitrobenzoic AcidHunsdiecker Reaction>90 cdnsciencepub.com
9-Trifluoromethylbenzoic AcidHunsdiecker Reaction>90 cdnsciencepub.com
2,4,6-Trinitrobenzoic AcidNot specifiedHigh numberanalytics.com

This table presents data for analogous compounds to illustrate typical yields in decarboxylation reactions.

Other Catalytic Applications

Beyond decarboxylation, the naphthoic acid structure of this compound opens possibilities for other catalytic transformations. The carboxylate group is a versatile directing group in C-H functionalization reactions.

Recent research has demonstrated the ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids. nih.gov In this process, a ruthenium catalyst, in conjunction with a bidentate N-ligand, directs the addition of an alkyl group to the position meta to the carboxylic acid. nih.gov Notably, for 1-naphthoic acids, this system selectively directs alkylation to the C5-position in the adjacent aromatic ring. nih.gov While this compound has a different substitution pattern, this research highlights the potential for catalytically controlled functionalization of its naphthalene core, allowing for the synthesis of more complex derivatives.

Furthermore, phosphorus(III) compounds have been used to catalyze the acylation of aniline (B41778) with 3-hydroxy-2-naphthoic acid, indicating the reactivity of the carboxyl group on the naphthalene ring in forming amide bonds. ucj.org.ua This suggests that this compound could similarly be a substrate for catalytic amidation or esterification reactions.

Advanced Analytical Methodologies for 6 Heptyl 2 Naphthoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the analysis of 6-Heptyl-2-naphthoic acid, providing the means to separate it from reaction precursors, byproducts, and other impurities. Both high-performance liquid chromatography and gas chromatography are powerful tools in this regard, each with its own set of requirements and advantages.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound due to its high resolution and sensitivity. The development of a robust HPLC method is critical for accurate quantification and quality control.

Given its non-polar heptyl group and the acidic carboxylic acid moiety, reversed-phase HPLC is the most suitable approach. A C18 or C8 stationary phase would be effective in retaining the molecule through hydrophobic interactions.

Method Development: A typical HPLC method for this compound would involve a gradient elution to ensure good separation of the main analyte from both more and less polar impurities. The mobile phase would likely consist of an aqueous component with an acid modifier (to suppress the ionization of the carboxylic acid and ensure good peak shape) and an organic solvent.

Validation: Method validation would be performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Hypothetical HPLC Method Parameters for this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 236 nm and 280 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS) for definitive identification. However, due to the low volatility and high polarity of the carboxylic acid group, derivatization is an essential prerequisite for GC analysis. nih.gov This process converts the non-volatile carboxylic acid into a more volatile ester derivative. nih.gov

Derivatization: The most common derivatization approach is esterification. sciencepublishinggroup.com Methylation or silylation are frequently employed methods. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. sciencepublishinggroup.com Alternatively, alkylation to form a methyl or ethyl ester using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst can be performed. nih.govsciencepublishinggroup.com

Following derivatization, the resulting volatile derivative can be analyzed by GC. A non-polar or semi-polar capillary column would be appropriate for separating the alkylated naphthalene (B1677914) derivative.

Table 2: Illustrative GC-MS Parameters for a Derivatized this compound

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound is of interest for understanding its electron transfer properties, which can be relevant in various chemical and biological contexts. The naphthalene core is a well-known electroactive moiety. researchgate.net

Studies on similar naphthalene derivatives suggest that the first oxidation would occur on the naphthalene ring, forming a radical cation. The potential at which this occurs provides insight into the molecule's highest occupied molecular orbital (HOMO) energy.

Quantitative Analysis Techniques in Research Contexts

Beyond chromatography, other classical and instrumental methods are valuable for the quantitative analysis of this compound, especially in bulk form or in simple matrices.

Spectrophotometric Methods

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound, provided it is the only absorbing species in the sample or its absorbance can be distinguished from other components. The naphthalene ring system has strong UV absorbance.

The UV spectrum of 2-naphthoic acid shows absorption maxima around 236 nm, 280 nm, and 334 nm. The spectrum of this compound is expected to be similar, with slight shifts in the absorption maxima and changes in molar absorptivity due to the presence of the heptyl group. A bathochromic (red) shift might be observed due to the electron-donating nature of the alkyl group. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions at a specific wavelength, typically one of the absorption maxima, and applying the Beer-Lambert law.

Table 3: Expected UV Absorption Maxima for this compound in Ethanol

Wavelength (λmax) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
~238 nm ~50,000
~282 nm ~8,000

Titrimetric Approaches

Titrimetry, specifically acid-base titration, is a classical and highly accurate method for determining the purity of a bulk sample of this compound. researchgate.netgoogle.com This method relies on the acidic nature of the carboxylic acid group.

The analysis involves dissolving a precisely weighed amount of the compound in a suitable solvent, such as aqueous ethanol, and titrating it with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The endpoint of the titration, where all the carboxylic acid has been neutralized, can be detected using a colorimetric indicator (like phenolphthalein) or by monitoring the pH change with a pH meter (potentiometric titration). acs.org The purity of the sample can then be calculated based on the volume and concentration of the titrant used.

Development of Robust Analytical Protocols for Complex Research Matrices

The accurate and reliable quantification of this compound in complex research matrices, such as plasma, serum, and tissue homogenates, is fundamental for elucidating its pharmacokinetic profile and understanding its physiological or pathological roles. Developing a robust analytical protocol requires a systematic approach that addresses sample preparation, chromatographic separation, and detection, followed by rigorous method validation to ensure data integrity. nih.gov The inherent complexity of biological samples, which contain numerous endogenous compounds, necessitates highly selective and sensitive analytical methods. phmethods.net

A common and powerful strategy for the analysis of small molecules like this compound from such matrices is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netchromatographyonline.com This technique offers the high specificity and sensitivity required to detect trace levels of the analyte amidst a high background of interfering substances. chromatographyonline.com

The development of a suitable protocol begins with optimizing the sample preparation to effectively isolate this compound from the matrix. This is typically followed by the development of a chromatographic method for its separation and, finally, the optimization of mass spectrometric conditions for its sensitive detection.

A multi-step sample preparation procedure is often necessary to obtain a clean extract suitable for LC-MS/MS analysis. A combination of protein precipitation (PPT) and solid-phase extraction (SPE) is a widely adopted and effective approach. phmethods.net

Initially, plasma or tissue homogenate samples are subjected to protein precipitation to remove the bulk of proteins, which can interfere with the analysis and damage the analytical column. This is commonly achieved by adding a cold organic solvent, such as acetonitrile or methanol, to the sample. Following vortexing and centrifugation, the supernatant containing the analyte is collected.

Table 1: Representative Recovery Data for this compound from Human Plasma using a Mixed-Mode SPE Protocol

Analyte Concentration (ng/mL)Mean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Mean Recovery (%)% RSD
518,54020,98088.44.2
50190,210212,35089.63.5
5001,955,6002,158,90090.62.8

Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). phmethods.net A C18 column is a common choice, providing good retention and separation of hydrophobic molecules like this compound. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to ensure the analyte is in its protonated form) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from any remaining matrix components and to achieve a sharp peak shape for the analyte.

Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. chromatographyonline.com This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through collision-induced dissociation. This highly specific detection method minimizes the likelihood of interference from other compounds. chromatographyonline.com An internal standard, a structurally similar compound not present in the sample, is typically used to ensure accuracy and precision. researcher.life

Once the sample preparation, chromatography, and detection parameters are established, the entire method must be validated. nih.govresearchgate.net Method validation is a critical process that demonstrates the reliability and suitability of the analytical method for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.gov

Table 2: Summary of Method Validation Parameters for the Quantification of this compound in Human Plasma

Validation ParameterMeasurementResultAcceptance Criteria
Linearity Calibration Curve Range1 - 1000 ng/mLr² ≥ 0.99
Correlation Coefficient (r²)0.9985
Accuracy LLOQ (1 ng/mL)95.8%80 - 120%
Low QC (3 ng/mL)97.2%85 - 115%
Mid QC (75 ng/mL)102.5%85 - 115%
High QC (800 ng/mL)98.9%85 - 115%
Precision (Intra-day) LLOQ (1 ng/mL)8.5% RSD≤ 20%
Low QC (3 ng/mL)6.2% RSD≤ 15%
Mid QC (75 ng/mL)4.1% RSD≤ 15%
High QC (800 ng/mL)3.5% RSD≤ 15%
Precision (Inter-day) LLOQ (1 ng/mL)10.2% RSD≤ 20%
Low QC (3 ng/mL)7.8% RSD≤ 15%
Mid QC (75 ng/mL)5.5% RSD≤ 15%
High QC (800 ng/mL)4.9% RSD≤ 15%
Selectivity Blank Plasma SamplesNo significant interferenceNo interference at the retention time of the analyte
Stability Freeze-Thaw (3 cycles)96.5% of nominal85 - 115%
Short-Term (24h at RT)98.2% of nominal85 - 115%
Long-Term (30 days at -80°C)95.1% of nominal85 - 115%

Emerging Research Avenues and Future Perspectives for 6 Heptyl 2 Naphthoic Acid

Exploration of Novel Synthetic Pathways and Catalytic Transformations

The efficient and selective synthesis of substituted naphthalenes remains a pivotal challenge in organic chemistry. For 6-Heptyl-2-naphthoic acid, future research is likely to concentrate on developing more sustainable and atom-economical synthetic routes.

Current synthetic approaches often rely on multi-step sequences that may involve harsh reaction conditions. Emerging research is geared towards the application of modern catalytic methods. A particularly promising avenue is the use of transition-metal-catalyzed C-H activation. nih.govanr.fr This strategy would enable the direct introduction of the heptyl group onto the naphthalene (B1677914) backbone, thereby streamlining the synthetic process. For instance, a directed C-H functionalization approach, where the carboxylic acid group directs a catalyst to a specific position on the naphthalene ring, could offer high regioselectivity. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, represent a powerful tool for the synthesis of this compound. nih.govyoutube.com These reactions would involve the coupling of a halogenated 2-naphthoic acid derivative with a heptyl-containing organometallic reagent. The development of more active and robust catalyst systems, including those based on nickel, is an active area of research that could lead to more efficient and milder reaction conditions for these transformations. nih.govrsc.org

A hypothetical comparison of a classical and a modern synthetic approach is presented in Table 1.

Table 1: Comparison of Synthetic Pathways to this compound This table presents a hypothetical comparison of a classical multi-step synthesis with a potential modern catalytic approach.

Feature Classical Friedel-Crafts Acylation Route Modern C-H Activation/Cross-Coupling Route
Starting Materials Naphthalene, Heptanoyl Chloride, Reagents for Carboxylation 2-Naphthoic Acid or a derivative, Heptane or a derivative
Key Steps Friedel-Crafts acylation, Clemmensen/Wolff-Kishner reduction, Halogenation, Grignard formation, Carboxylation Directed C-H activation or Halogenation followed by Cross-Coupling
Number of Steps Multiple (typically 4-5 steps) Fewer (potentially 1-2 steps)
Atom Economy Lower Higher
Reaction Conditions Often harsh (strong acids, high temperatures) Generally milder

| Sustainability | Generates more waste | More environmentally benign |

Design of Advanced Derivatives for Targeted Molecular Probes

The inherent fluorescence of the naphthalene moiety makes this compound an attractive platform for the development of molecular probes. Research in this area is focused on creating derivatives that can selectively detect and report on specific biological molecules or environmental analytes.

By modifying the carboxylic acid group or by introducing other functional groups onto the naphthalene ring, it is possible to tune the photophysical properties of the molecule and to introduce specific binding sites. For example, naphthoic acid derivatives have been investigated as fluorescent probes for screening advanced glycation end-products (AGEs), which are implicated in various diseases. nih.gov The long heptyl chain in this compound could influence the probe's localization within cellular membranes or its interaction with hydrophobic pockets in proteins, potentially leading to probes with enhanced sensitivity and specificity.

Future work will likely involve the synthesis of a library of this compound derivatives with different functionalities to screen for optimal performance as molecular probes.

Table 2: Hypothetical Photophysical Properties of Functionalized this compound Derivatives as Molecular Probes This table presents hypothetical data to illustrate how functionalization could impact the properties of molecular probes based on the this compound scaffold.

Derivative Target Analyte Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield
Amide Derivative Specific Protein 340 420 0.45
Ester Derivative Lipid Droplets 350 450 0.60

| Azide Derivative | Bioorthogonal Labeling | 330 | 410 | 0.30 |

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular or nanoscale level, are a rapidly growing field of materials science. rsc.orgnih.gov this compound is a prime candidate for incorporation into such materials.

The carboxylic acid group can act as an anchor to bind to metal oxide surfaces or to participate in the formation of metal-organic frameworks (MOFs). The naphthalene core provides a rigid, aromatic component, while the heptyl chain can be used to control the hydrophobicity and self-assembly properties of the resulting hybrid material.

Potential applications for such hybrid materials include functional coatings, sensors, and components for electronic devices. For instance, a hybrid material incorporating this compound could exhibit interesting liquid crystalline or photoluminescent properties.

Investigation of its Role in Bio-inspired Chemical Systems

The amphiphilic nature of this compound makes it an intriguing building block for the construction of bio-inspired supramolecular assemblies. rsc.org In aqueous environments, these molecules could self-assemble into complex structures such as micelles, vesicles, or liquid crystals, mimicking biological membranes and other structures.

Research in this area would focus on understanding the principles that govern the self-assembly of this compound and its derivatives. By controlling the self-assembly process, it may be possible to create novel nanostructured materials with applications in drug delivery, catalysis, and bionanotechnology. The interplay between the rigid aromatic core and the flexible alkyl chain is expected to be a key determinant of the resulting supramolecular architecture.

Challenges and Opportunities in Fundamental Naphthoic Acid Research

Despite the promising avenues of research, several fundamental challenges remain in the study of naphthoic acids, including this compound. A primary challenge is achieving regioselective functionalization of the naphthalene ring. nih.gov Developing synthetic methods that allow for the precise placement of substituents at desired positions is crucial for the rational design of new molecules with specific properties.

Another challenge lies in understanding the complex interplay between molecular structure and bulk properties. For example, predicting how the length and position of the alkyl chain in alkyl-substituted naphthoic acids will affect their self-assembly behavior or their performance in a particular application is not always straightforward.

However, these challenges also present significant opportunities. The development of new catalytic methods for C-H functionalization would not only streamline the synthesis of known compounds but also open up access to novel, previously inaccessible derivatives. acs.orgresearchgate.net Furthermore, a deeper understanding of structure-property relationships will enable the design of new materials with tailored functionalities.

Interdisciplinary Applications and Translational Research Directions (excluding clinical)

The unique properties of this compound and its derivatives position them for a range of interdisciplinary applications outside of the clinical realm. In materials science, they could be used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. The ability of the heptyl chain to influence molecular packing could be exploited to create materials with specific optical or electronic properties.

In the field of sensor technology, fluorescent derivatives of this compound could be developed for the detection of environmental pollutants or for quality control in industrial processes. The sensitivity and selectivity of these sensors could be fine-tuned through chemical modification of the naphthoic acid scaffold.

Translational research efforts will focus on bridging the gap between fundamental chemical research and practical applications. This will involve collaboration between chemists, materials scientists, and engineers to design, synthesize, and test new materials and devices based on this compound.

Q & A

Q. Table 1: Comparative Synthesis Routes for 6-Substituted-2-Naphthoic Acids

MethodYield (%)Key ImpuritiesAdvantagesLimitationsReference
Palladium Catalysis85–922-Naphthol (<0.1%)High selectivity, scalableCostly catalysts, inert conditions
Kolbe-Schmidt Reaction40–60Dicarboxylated byproductsLow-cost reagentsLow yield, requires high pressure

Q. Table 2: Analytical Specifications for 6-Hydroxy-2-Naphthoic Acid

ParameterSpecificationMethodReference
Purity≥99.5%HPLC (C18 column)
2-Naphthol≤0.1%HPLC-UV
Melting Point240–250°CDifferential Scanning Calorimetry

Key Research Challenges

  • Byproduct Management : Trace 2,3-acid impurities (<0.05%) in 6-hydroxy derivatives require stringent column chromatography .
  • Stability in Storage : Hydroxy-substituted analogs degrade under UV light; store in amber vials at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.